molecular formula C9H10N4 B8788895 [2-(1,2,4-triazol-4-yl)phenyl]methanamine

[2-(1,2,4-triazol-4-yl)phenyl]methanamine

Cat. No.: B8788895
M. Wt: 174.20 g/mol
InChI Key: ATDCGJOBPDGPDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(1,2,4-triazol-4-yl)phenyl]methanamine is a compound that features a benzylamine group attached to a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1,2,4-triazol-4-yl)phenyl]methanamine typically involves the reaction of benzylamine with 1,2,4-triazole derivatives. One common method includes the use of a nucleophilic substitution reaction where benzylamine reacts with a halogenated triazole under basic conditions . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

[2-(1,2,4-triazol-4-yl)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated triazole derivatives in DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

[2-(1,2,4-triazol-4-yl)phenyl]methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antifungal, and antibacterial properties

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of [2-(1,2,4-triazol-4-yl)phenyl]methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This compound can also interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole structure without the benzylamine group.

    Benzylamine: A simple amine without the triazole ring.

    1,2,3-Triazole: Another triazole isomer with different nitrogen positioning.

Uniqueness

[2-(1,2,4-triazol-4-yl)phenyl]methanamine is unique due to the combination of the benzylamine group and the 1,2,4-triazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its efficacy in various biological applications .

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

[2-(1,2,4-triazol-4-yl)phenyl]methanamine

InChI

InChI=1S/C9H10N4/c10-5-8-3-1-2-4-9(8)13-6-11-12-7-13/h1-4,6-7H,5,10H2

InChI Key

ATDCGJOBPDGPDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN)N2C=NN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(1,2,4-Triazol-4-yl)cyanobenzene (0.3 g; 1.76 mmol) was combined with 30% by weight of palladium on carbon, 10% catalyst (100 mg) in ethanol (75 ml) and placed on a PARR Hydrogenation apparatus under a hydrogen atmosphere at 55 psi. for 48 hours. The mixture was filtered through celite and concentrated to give 2-(1,2,4-triazol-4-yl)benzylamine; 1H NMR (CD3OD) δ8.77 (s, 2H), 7.69-7.59 (m, 4H), 3.61 (s, 2H).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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catalyst
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[Compound]
Name
catalyst
Quantity
100 mg
Type
catalyst
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four

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